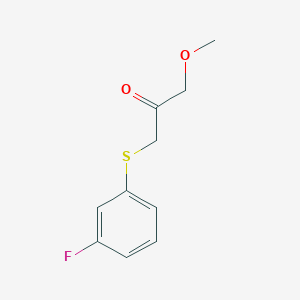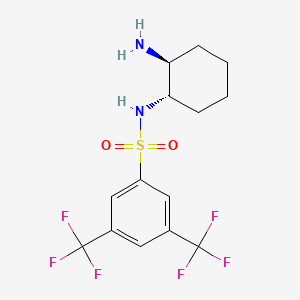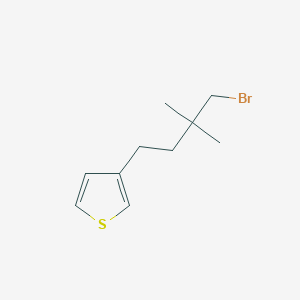
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide is a coordination compound that features a central iron ion coordinated to a porphyrin ring substituted with pyridyl groups. This compound is part of the larger family of metalloporphyrins, which are known for their diverse applications in catalysis, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide typically involves the condensation of pyridine-4-carbaldehyde with pyrrole under acidic conditions to form the porphyrin macrocycle. The resulting porphyrin is then metallated with iron(II) salts, such as iron(II) chloride, in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yields and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, such as iron(III).
Reduction: The compound can be reduced back to iron(II) or even to iron(I) under specific conditions.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or iodosylbenzene for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of coordinating solvents and mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iron(III) porphyrin complexes, while reduction can produce iron(I) species. Substitution reactions result in the formation of new iron-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: The compound is studied for its potential as a model for heme-containing enzymes and its role in electron transfer processes.
Medicine: Research is ongoing into its use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of sensors for detecting gases and heavy metals.
Wirkmechanismus
The mechanism of action of Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide involves the coordination of substrates to the iron center, followed by electron transfer processes that facilitate chemical transformations. The porphyrin ring provides a stable environment for the iron ion, allowing it to undergo redox reactions and interact with various molecular targets. Pathways involved include the activation of oxygen species and the transfer of electrons to or from the iron center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide: Similar in structure but with phenyl groups instead of pyridyl groups.
Iron(2+);5,10,15,20-tetra(4-carboxyphenyl)porphyrin-22,24-diide: Contains carboxyl groups, making it more hydrophilic.
Iron(2+);5,10,15,20-tetra(4-methylpyridyl)porphyrin-22,24-diide: Features methyl-substituted pyridyl groups, affecting its solubility and reactivity.
Uniqueness
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide is unique due to its pyridyl substituents, which enhance its ability to coordinate with various ligands and participate in electron transfer processes. This makes it particularly useful in catalysis and sensor applications.
Eigenschaften
Molekularformel |
C40H24FeN8 |
|---|---|
Molekulargewicht |
672.5 g/mol |
IUPAC-Name |
iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Fe/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
InChI-Schlüssel |
DUVWLFDRXHMGJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




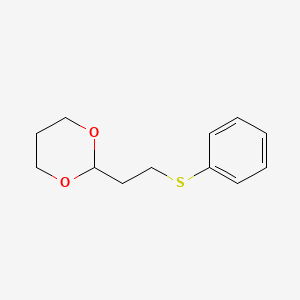
![2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13653855.png)
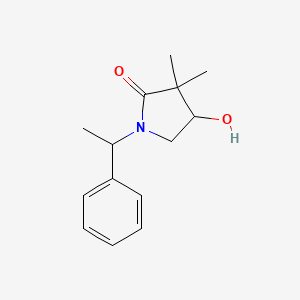
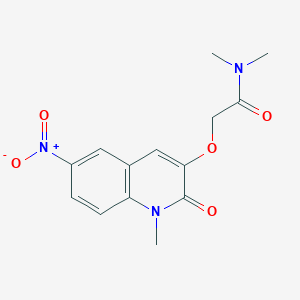
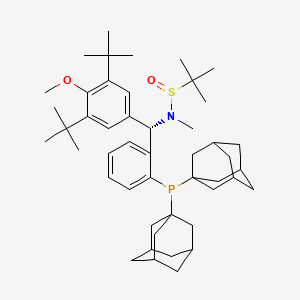
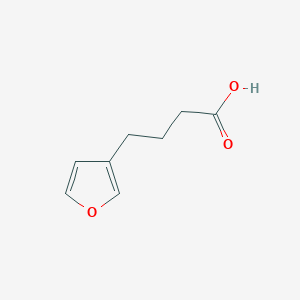
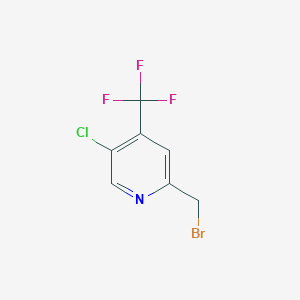
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
